3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
Imidazole and purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine . They are applicable in anticancer therapy , as antivirals , and as agonists and antagonists of adenosine receptors . The development of novel purine derivatives is very in demand .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Cu (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition . This reaction is used to prepare a variety of heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like NMR, IR, and HRMS .
Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight of a similar compound, Ethanone, 1-(2,4-dimethylphenyl)-, is 148.2017 .
Scientific Research Applications
Pharmacological Evaluation
The derivatives of imidazo[2,1-f]purine-2,4-dione, including compounds structurally related to the specified chemical, have been synthesized and preliminarily evaluated for their pharmacological activities. These compounds have shown potential anxiolytic and antidepressant activities in preclinical studies. The research indicates that these compounds could serve as potent ligands for serotonin (5-HT) receptors, particularly the 5-HT(1A) receptor, which plays a significant role in regulating mood and anxiety disorders (Zagórska et al., 2009). Additionally, further structure-activity relationship studies have identified derivatives with enhanced receptor affinity and selectivity, suggesting their utility in developing new therapeutic agents for treating depression and anxiety (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
Another area of research focuses on the receptor affinity and inhibitory activity on enzymes such as phosphodiesterases (PDEs), which are involved in cellular signal transduction. Compounds derived from imidazo[2,1-f]purine-2,4-dione have been studied for their interactions with serotonin receptors and PDEs, highlighting their potential as multifunctional drugs with both central nervous system activity and anti-inflammatory effects (Zagórska et al., 2016).
Molecular Sensing Applications
Research has also explored the use of imidazo[2,1-f]purine derivatives in materials science, particularly in luminescence sensing. For instance, certain lanthanide metal-organic frameworks incorporating imidazo[2,1-f]purine-based ligands have demonstrated selective sensitivity to benzaldehyde derivatives, showing potential applications in chemical sensing and environmental monitoring (Shi et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-butyl-6-(2,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-5-6-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-11-24(16)19)15-8-7-13(2)12-14(15)3/h7-8,12H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTQOVDEPLGOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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